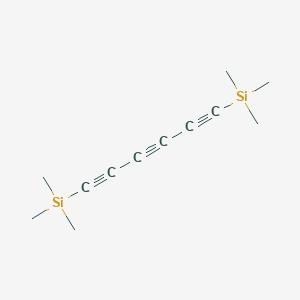

Bis(trimethylsilyl)hexatriyne

Description

Significance of Conjugated Polyynes in Molecular Design and Materials Science

Conjugated polyynes are essentially one-dimensional (1D) all-carbon wires and represent some of the simplest π-conjugated organic molecules. rsc.orgresearchgate.netrsc.orgaps.org Their rigid, rod-like structure and the delocalization of π-electrons along the chain give rise to remarkable electronic properties, including high conductivity, which makes them promising candidates for use as molecular wires in nanotechnology and molecular electronics. wikipedia.orgrsc.orgaps.org

The versatility of polyynes in molecular design is a key aspect of their significance. rsc.orgresearchgate.netrsc.org The extent of conjugation, along with the electronic and photophysical properties, can be precisely adjusted by altering the number of acetylene (B1199291) units in the chain and by selecting specific end-groups. rsc.orgresearchgate.netrsc.org This tunability allows for the creation of materials with tailored characteristics for a wide range of applications. acs.org These applications include:

Non-linear optics

Electrochromism

Redox-activity

Organic light-emitting devices (OLEDs) rsc.org

Photoinduced electron transfer systems rsc.org

Liquid crystals rsc.org

Bioimaging and biosensing rsc.org

Synthetic receptors for molecular recognition researchgate.net

Despite their potential, the practical application of polyynes can be limited by the inherent instability of longer chains, especially those with four to six or more contiguous triple bonds. rsc.orgacs.org Strategic placement of bulky end-groups is a common method to stabilize these molecules and facilitate the study of their properties. acs.org

Role of Terminal Trimethylsilyl (B98337) Groups in Alkyne Stabilization and Synthetic Utility

The terminal hydrogen atom on an alkyne is acidic, which necessitates the use of protecting groups in many synthetic procedures to prevent unwanted reactions. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn The trimethylsilyl (TMS) group is one of the most widely used and effective protecting groups for terminal alkynes. sioc-journal.cnccspublishing.org.cngelest.com

Stabilization The TMS group significantly enhances the stability of polyynes. nih.govthieme-connect.comgelest.com A notable example is the increased thermal stability of 1,4-bis(trimethylsilyl)buta-1,3-diyne compared to its unprotected parent compound, buta-1,3-diyne. nih.govthieme-connect.comgelest.com This stabilizing effect is crucial for the synthesis and handling of longer, otherwise unstable, oligoacetylene chains.

Synthetic Utility The utility of the TMS group in organic synthesis is multifaceted:

Protection: It effectively shields the acidic alkyne proton from a variety of reagents, including Grignard reagents, to which alkynyltrimethylsilyl groups are inert. tandfonline.com

Selective Reactivity: In molecules containing two TMS-protected terminals, such as bis(trimethylsilyl)hexatriyne, one TMS group can be selectively removed. gelest.comoup.com This allows for stepwise, unsymmetrical functionalization of the polyyne chain. gelest.comgelest.com

Reaction Control: The presence of a silyl (B83357) group can influence the regioselectivity and stereochemistry of reactions occurring at the carbon-carbon triple bond due to both steric and electronic effects. thieme-connect.com

Facile Removal: The TMS group can be easily cleaved under mild conditions, a process known as protiodesilylation. gelest.comnih.gov Common reagents for this transformation include potassium carbonate in methanol (B129727) (K₂CO₃/MeOH) or tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). gelest.comnih.gov

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, the TMS group serves as an excellent protecting group for the terminal position, preventing homocoupling and allowing for the clean formation of conjugated enynes and arylalkynes. thieme-connect.comgelest.com

Table 1: Comparison of Common Silyl Protecting Groups for Alkynes

| Protecting Group | Abbreviation | Relative Stability | Cleavage Conditions |

|---|---|---|---|

| Trimethylsilyl | TMS | Labile | Mildly acidic or basic (e.g., K₂CO₃, TBAF) gelest.comnih.govresearchgate.net |

| tert-Butyldimethylsilyl | TBDMS | More stable than TMS | Acidic or fluoride ion (e.g., TBAF) researchgate.net |

| Triisopropylsilyl | TIPS | More stable than TBDMS | Stronger acidic conditions or fluoride ion researchgate.net |

| tert-Butyldiphenylsilyl | TBDPS | Very stable | Stronger acidic conditions or fluoride ion researchgate.net |

Historical Context of Research on Silylated Oligoacetylenes

The synthesis of polyynes dates back to 1869, with the work of Carl Andreas Glaser on the oxidative dimerization of copper phenylacetylide. wikipedia.org However, for a century, the synthesis of long, stable polyyne chains remained a significant challenge.

A major breakthrough occurred around 1971 through the work of T. R. Johnson and D. R. M. Walton. wikipedia.org They introduced the use of trialkylsilyl groups, particularly triethylsilyl (Et₃Si-), as protective end-caps for polyyne chains. wikipedia.orgcdnsciencepub.com This strategy proved highly effective in stabilizing the chains during synthetic steps, such as the Hay-catalyzed oxidative coupling reaction. wikipedia.org By employing this silylation technique, they were able to synthesize and isolate polyynes with up to eight conjugated triple bonds in a pure state and chains with up to sixteen units in solution, a significant advance at the time. wikipedia.org This development of using silyl groups as removable protective end-caps was a pivotal moment, opening the door for the synthesis of longer, more complex oligoacetylenes and enabling a deeper investigation into the properties and potential applications of this unique class of molecules.

Table 2: Key Synthetic Applications of Silylated Alkynes

| Reaction | Description |

|---|---|

| Protiodesilylation | Removal of the silyl group to regenerate the terminal alkyne, typically using fluoride sources (TBAF) or mild base (K₂CO₃/MeOH). gelest.comnih.gov |

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. The silyl group protects the alkyne during the reaction. thieme-connect.comgelest.com |

| Selective Monodesilylation | The removal of a single TMS group from a bis-silylated polyyne using reagents like MeLi/LiBr, enabling asymmetric synthesis. gelest.comgelest.com |

| [2+2+2] Cycloaddition | Cobalt(I)-catalyzed cyclotrimerization of alkynes. This compound can participate in these reactions to form complex cyclic structures. nih.gov |

| Glaser-Hay Coupling | An oxidative homocoupling of terminal alkynes to form symmetric diynes. Silyl groups are used to protect one terminus while the other reacts, or to stabilize the final product. wikipedia.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-bis(trimethylsilyl)buta-1,3-diyne |

| This compound |

| Buta-1,3-diyne |

| Diacetylene |

| Tetra-n-butylammonium fluoride |

| Tetrahydrofuran |

| Triethylsilyl |

| Trimethylsilyl |

| tert-Butyldimethylsilyl |

| tert-Butyldiphenylsilyl |

Structure

2D Structure

Properties

CAS No. |

21752-86-3 |

|---|---|

Molecular Formula |

C12H18Si2 |

Molecular Weight |

218.44 g/mol |

IUPAC Name |

trimethyl(6-trimethylsilylhexa-1,3,5-triynyl)silane |

InChI |

InChI=1S/C12H18Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h1-6H3 |

InChI Key |

WFRYFVIBFUVRKZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC#CC#C[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis Trimethylsilyl Hexatriyne and Its Derivatives

Direct Synthetic Routes to the Bis(trimethylsilyl)hexatriyne Core

Direct approaches to the this compound core often rely on the coupling of smaller, readily available silylated alkyne precursors. These methods provide a foundational understanding of constructing the conjugated triyne system.

Strategies from Simpler Silylated Alkyne Precursors

The construction of this compound can be achieved through the strategic coupling of simpler silylated alkynes. A common precursor for these syntheses is 1,4-bis(trimethylsilyl)buta-1,3-diyne. amazonaws.com One established method involves the reaction of 1-(trimethylsilyl)-1-propyne (B132021) with lithium to form a 1,4-dilithiobutadiene intermediate, which can then be further elaborated. mdpi.com

Another versatile approach is the use of cross-coupling reactions. For instance, the sila-Sonogashira reaction allows for the coupling of silylated enynes with aryl iodides. nih.gov Specifically, a bis(trimethylsilyl)enyne can be prepared via a Suzuki cross-coupling with 1-bromo-2-(trimethylsilyl)acetylene and subsequently coupled with various partners. nih.gov The Stille cross-coupling offers another pathway, where 1-(tributylstannyl)-2-(trimethylsilyl)acetylene is a key reagent, prepared from (trimethylsilyl)acetylene and tributyltin chloride. nih.gov

Transition Metal-Mediated Approaches to Hexatriyne Scaffolds

Transition metal catalysis plays a crucial role in the efficient synthesis of complex molecules, including hexatriyne scaffolds. nih.gov Cobalt-catalyzed cyclization reactions have been explored for the synthesis of complex structures from diyne precursors. For example, the cocyclization of 1,6-bis(triisopropylsilyl)-1,3,5-hexatriyne has been demonstrated. berkeley.edu While not directly focused on the trimethylsilyl (B98337) derivative, this highlights the potential of transition metals to mediate the formation of the hexatriyne core. The activation of C-C single bonds in strained ring systems by transition metal complexes is another advanced strategy that can be applied to the synthesis of complex cyclic structures containing alkyne functionalities. researchgate.net

Alkyne Metathesis for Conjugated Triyne Synthesis

Alkyne metathesis has emerged as a powerful and straightforward methodology for the formation of new carbon-carbon triple bonds, providing an elegant route to the 1,3,5-hexatriyne (B1219804) core. chemrxiv.orgrsc.org This reaction involves the scrambling of alkyne fragments catalyzed by well-defined molybdenum and tungsten alkylidyne complexes. d-nb.info

Molybdenum-Catalyzed Alkyne Metathesis

Molybdenum-based catalysts, such as the Schrock-type alkylidyne complexes, have proven to be highly effective for alkyne metathesis. ox.ac.uk The development of user-friendly catalyst systems, including those derived from triphenylsilanol, has increased the accessibility of this methodology for synthetic chemists. d-nb.info The key to successfully synthesizing conjugated triynes via this method lies in controlling the selectivity of the reaction to favor the desired product over competing pathways. chemrxiv.orgrsc.orgrsc.orgresearchgate.net

A significant breakthrough has been the use of sterically hindered diynes, which allows for site-selective alkyne metathesis to produce conjugated triyne products. rsc.orgrsc.org The steric bulk of the substituents on the diyne is crucial in preventing the formation of undesired diyne byproducts. rsc.orgrsc.org

Exploration of Self-Metathesis Reactions

The self-metathesis of silylated diynes offers a direct route to symmetrical conjugated triynes. rsc.org For example, the self-metathesis of a triisopropylsilyl (TIPS)-substituted diyne in the presence of a molybdenum catalyst and molecular sieves resulted in an excellent yield of the corresponding symmetrical triyne. rsc.org However, when a less sterically hindered trimethylsilyl (TMS)-substituted diyne was subjected to the same conditions, the desired triyne was not isolated, highlighting the critical role of steric hindrance. chemrxiv.org

The self-metathesis of a trityl-substituted diyne using a molybdenum catalyst successfully yielded the symmetrical trityl-triyne, further demonstrating the viability of this approach with bulky substituents. rsc.orgresearchgate.net

Development of Cross-Metathesis Protocols with Varied Alkynes

Cross-metathesis provides a versatile method for synthesizing unsymmetrical conjugated triynes. rsc.org This approach has been successfully applied to produce dissymmetrical triynes with high selectivity. rsc.orgrsc.org The reaction between 1,4-bis(trimethylsilyl)-1,3-butadiyne (B1295365) and various symmetrical 1,3-diynes, catalyzed by a tungsten benzylidyne complex, efficiently yields TMS-capped unsymmetrical 1,3-diynes. sci-hub.se

The efficiency of cross-metathesis reactions can be influenced by the steric properties of the catalyst's ligands. organic-chemistry.org For instance, in olefin metathesis, catalysts with less bulky N-heterocyclic carbene (NHC) ligands are more efficient for forming sterically hindered disubstituted products, while bulkier ligands are better for trisubstituted olefins. organic-chemistry.org Such principles may also apply to alkyne metathesis, guiding the rational design of catalysts for specific triyne syntheses.

Below is a table summarizing the results of selected molybdenum-catalyzed self-metathesis reactions of silylated diynes.

| Entry | Diyne Substituent | Catalyst Loading (mol%) | Conversion (%) | Triyne:Diyne Ratio | Isolated Yield (%) | Reference |

| 1 | TIPS | 3 | 50 | 1:0 (traces of triyne) | - | rsc.org |

| 2 | TIPS | 3 | 96 | 86:14 | 86 (GC Yield) | rsc.org |

| 3 | Trityl | 3 | - | - | 54 | rsc.orgresearchgate.net |

| 4 | TMS | 3 | - | - | Not Isolated | chemrxiv.org |

TIPS = Triisopropylsilyl, TMS = Trimethylsilyl, GC = Gas Chromatography

Influence of Steric Factors on Metathesis Regioselectivity

The synthesis of this compound and its derivatives can be achieved through alkyne metathesis, a powerful reaction for the formation of new carbon-carbon triple bonds. The regioselectivity of this reaction, particularly in the cross-metathesis of asymmetric diynes, is significantly influenced by steric factors. The introduction of bulky substituents, such as trimethylsilyl (TMS) groups, can direct the reaction pathway to favor the formation of specific products. academie-sciences.frorganic-chemistry.org

In the context of synthesizing hexatriynes, the metathesis of a silyl-substituted diyne with another alkyne can be controlled by the steric bulk of the silyl (B83357) group. oup.com The underlying principle is that the catalyst, typically a molybdenum or tungsten alkylidyne complex, will preferentially react with the less sterically hindered alkyne. researchgate.netacs.orgresearchgate.net For instance, in a cross-metathesis reaction designed to produce a hexatriyne, a sterically demanding group on one of the diyne's acetylenic carbons can prevent the catalyst from approaching that site, thereby forcing the reaction to occur at the desired, less hindered position. This strategic use of steric hindrance is crucial for minimizing the formation of undesired byproducts and maximizing the yield of the target hexatriyne. academie-sciences.fr

The mechanism of alkyne metathesis involves the formation of a metallacyclobutadiene intermediate. researchgate.net The regioselectivity arises from the preferential formation of one metallacyclobutadiene regioisomer over another due to steric repulsion between the substituents on the alkynes and the ligands on the metal center. Bulky groups like TMS will orient themselves to minimize these steric clashes, thus dictating the outcome of the metathesis reaction. organic-chemistry.org

Functionalization and Derivatization Strategies

The trimethylsilyl groups on this compound are not merely protecting groups; they are versatile handles for further functionalization. Their removal, typically with a fluoride (B91410) source or a base, generates a terminal hexatriyne which can then be subjected to a variety of coupling reactions to introduce new substituents.

Synthesis of Aryl-Substituted Hexatriyne Derivatives

A primary method for the synthesis of aryl-substituted hexatriyne derivatives is through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Cadiot-Chodkiewicz couplings.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org To synthesize an aryl-substituted hexatriyne, this compound can first be selectively desilylated to reveal a terminal alkyne. This monosilylated hexatriyne can then be coupled with an aryl halide. oup.com Alternatively, a di-aryl hexatriyne can be synthesized by the double desilylation of this compound followed by coupling with two equivalents of an aryl halide. The trimethylsilyl group is advantageous as it allows for stepwise functionalization. wikipedia.org

The Cadiot-Chodkiewicz coupling provides another route to unsymmetrical diynes and polyynes by reacting a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt. alfa-chemistry.comwikipedia.org For the synthesis of aryl-substituted hexatriynes, a terminal aryl-diyne could be coupled with a bromo- or iodo-substituted alkyne. An iron-catalyzed variation of this coupling has been shown to be effective for the synthesis of unsymmetrical 1,3,5-hexatriynes by coupling a 1-bromoalkyne with a trimethylsilyl-protected 1,3-butadiyne. nih.govresearchgate.net

Below is a table summarizing representative examples of the synthesis of aryl-substituted hexatriynes.

| Starting Materials | Coupling Method | Catalyst/Reagents | Product | Reference |

| 1-Bromoalkyne and Trimethylsilyl-protected 1,3-butadiyne | Cadiot-Chodkiewicz | Iron-based catalyst | Unsymmetrical 1,3,5-hexatriyne | nih.gov |

| Terminal Alkyne and 1-Haloalkyne | Cadiot-Chodkiewicz | Copper(I) bromide, Amine base | 1,3-Diyne | wikipedia.org |

| Monosilylated 1,3,5-hexatriyne and Aryl halide | Sonogashira | Palladium catalyst, Copper(I) co-catalyst, Amine base | Aryl-substituted 1,3,5-hexatriyne | oup.com |

| 1-[4-(3,6-Di-tert-butyl-N-carbazolyl)phenyl]-1,3-butadiyne and 1-bromo-2-ethynyl-X | Cadiot-Chodkiewicz | CuI, Piperidine | 1-[4-(3,6-Di-tert-butyl-N-carbazolyl)phenyl]-6-X-1,3,5-hexatriyne | researchgate.net |

| Terminal alkyne and Aryl halide | Sonogashira | Palladium catalyst, Copper(I) co-catalyst, Amine base | Aryl-substituted alkyne | wikipedia.orgorganic-chemistry.org |

Incorporation of Hexatriyne Units into Complex Molecular Architectures

The rigid, linear structure of the hexatriyne unit makes it an ideal component for the construction of complex, multi-dimensional molecular architectures, such as molecular wires, cages, and organometallic complexes. The trimethylsilyl-protected hexatriynes are crucial precursors in these syntheses, offering stability and controlled reactivity.

One prominent application is the synthesis of organometallic complexes where the hexatriyne acts as a bridging ligand between two or more metal centers. For instance, 1,12-bis(ferrocenyl)-1,3,5,7,9,11-dodecahexayne has been synthesized and used to coordinate with triosmium and dicobalt carbonyl clusters. acs.org The synthesis of such long, conjugated systems often involves the oxidative coupling of smaller, silyl-protected triyne units.

In another example, heterodinuclear iron/rhenium complexes with a hexatriynediyl bridge have been synthesized. academie-sciences.fr The synthetic strategy involved the coupling of a silyl-protected triyne with a metal halide complex. These studies are often aimed at understanding the electronic communication between the metal centers through the conjugated carbon bridge. The steric bulk of the organometallic end-groups and any additional ligands can also play a role in the stability and reactivity of these complexes. academie-sciences.fr

The general approach for incorporating a hexatriyne unit involves:

Synthesis of a suitable silyl-protected hexatriyne or a functionalized derivative.

Selective deprotection to generate one or two terminal alkyne functionalities.

Coupling of the deprotected hexatriyne with appropriate metal-containing precursors or other organic building blocks. nih.gov

This modular approach allows for the systematic construction of large, well-defined supramolecular structures with tunable electronic and photophysical properties.

Spectroscopic Characterization of Bis Trimethylsilyl Hexatriyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organosilicon compounds like Bis(trimethylsilyl)hexatriyne. capes.gov.brresearchgate.net By analyzing the magnetic properties of atomic nuclei, researchers can deduce the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. For this compound, a characteristic signal is observed for the protons of the two trimethylsilyl (B98337) (TMS) groups. core.ac.uk

In a study using deuterated chloroform (B151607) (CDCl₃) as the solvent, the ¹H NMR spectrum of this compound showed a singlet at approximately 0.20 ppm. core.ac.uk This single peak corresponds to the 18 equivalent protons of the two Si(CH₃)₃ groups. The upfield chemical shift is characteristic of protons on silicon-bound methyl groups. The integration of this peak corresponds to 18 protons, confirming the presence of the two trimethylsilyl groups. core.ac.uk The absence of other signals in the spectrum indicates the symmetrical nature of the molecule and the lack of other proton-bearing carbons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.20 | Singlet | 18H | Si(CH₃)₃ |

| Data recorded in CDCl₃ core.ac.uk |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) is instrumental in defining the carbon skeleton of this compound. oup.com The spectrum reveals the distinct carbon environments of the trimethylsilyl groups and the hexatriyne chain. core.ac.uk

In deuterated chloroform, the ¹³C NMR spectrum of this compound displays a signal for the methyl carbons of the TMS groups at approximately -0.6 ppm. core.ac.uk The characteristic upfield shift is a hallmark of silicon-attached methyl groups. The sp-hybridized carbons of the hexatriyne chain appear in the downfield region typical for alkynyl carbons. Four distinct signals are observed at 88.0, 87.8, 62.2, and 62.1 ppm, corresponding to the inequivalent carbons of the C≡C-C≡C-C≡C chain. core.ac.uk The bending of the polyyne chain can influence the chemical shifts of the sp carbon atoms. researchgate.net

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 88.0 | Acetylenic Carbon |

| 87.8 | Acetylenic Carbon |

| 62.2 | Acetylenic Carbon |

| 62.1 | Acetylenic Carbon |

| -0.6 | Si(CH₃)₃ |

| Data recorded in CDCl₃ core.ac.uk |

Multinuclear NMR Approaches for Structural Elucidation

Beyond ¹H and ¹³C NMR, multinuclear NMR techniques, particularly ²⁹Si NMR, offer direct insight into the silicon environment. capes.gov.brresearchgate.net The natural abundance of the ²⁹Si isotope is low (4.7%), but modern NMR methods allow for its effective detection. aiinmr.com

²⁹Si NMR spectroscopy is highly sensitive to the electronic and steric environment around the silicon atom. The chemical shifts can vary over a wide range, providing valuable structural information. aiinmr.com For trimethylsilyl-substituted compounds, the ²⁹Si chemical shift is influenced by the nature of the substituents on the silicon atom. uni-muenchen.de In silylated polyphenols, for instance, the assignment of ²⁹Si NMR signals can be challenging but can be achieved by analyzing spin-spin couplings to ¹³C nuclei. nih.gov In related organosilicon compounds, ²⁹Si NMR has been used to differentiate various siloxane structures and to follow the progression of condensation reactions. researchgate.net While specific ²⁹Si NMR data for this compound is not detailed in the provided search results, the technique remains a powerful tool for characterizing silylated polyynes and related materials. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. researchgate.net The silylation of compounds, such as introducing trimethylsilyl groups, enhances their volatility, making them suitable for GC analysis. wikipedia.orgresearchgate.net

In the context of silylated compounds, GC-MS is frequently used to monitor reaction progress and determine product yields and selectivities. rsc.org For instance, the conversion of substrates in platinum-catalyzed hydrosilylation of alkynes is monitored by GC. rsc.org The analysis of trimethylsilyl derivatives by GC-MS is a well-established method, providing reproducible retention times and mass spectra. researchgate.net While specific GC-MS retention times for this compound were not found, the technique is fundamental for the analysis of such silylated alkynes. rsc.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. wikipedia.org The resulting fragmentation pattern serves as a molecular fingerprint. researchgate.net

For silyl (B83357) derivatives, EI-MS provides favorable and diagnostic fragmentation patterns that are useful for structural elucidation. wikipedia.org A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl group ([M-CH₃]⁺), which often results in a prominent peak. researchgate.net The molecular ion peak itself may be of low abundance or absent. researchgate.net In the mass spectrum of this compound, one would anticipate observing the molecular ion peak and characteristic fragment ions resulting from the cleavage of Si-C bonds and fragmentation of the polyyne chain. While a detailed mass spectrum for the title compound is not available in the search results, analysis of related silylated compounds confirms the utility of EI-MS in their characterization. researchgate.netresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique used for the characterization of a wide range of molecules, including organometallic compounds like this compound and its derivatives. This method allows for the determination of molecular weights with high accuracy, providing crucial information for the confirmation of chemical structures.

In the analysis of a 1,6-bis(triphenylphosphine gold(I))-1,3,5-hexatriyne derivative, MALDI-TOF mass spectrometry was utilized to confirm the molecular weight of the synthesized compound. The resulting mass spectrum showed a molecular ion peak ([M]+) at an m/z value of 990.0, which is consistent with the expected molecular weight of the complex. scispace.com This data, in conjunction with other spectroscopic techniques, provides definitive evidence for the successful synthesis of the target molecule.

Similarly, in the study of various aryl-substituted hexatriyne and octatetrayne derivatives, MALDI-TOF mass spectrometry was employed to verify the molecular structures of the synthesized compounds. researchgate.net For instance, the mass spectrum of 1-[4-(3,6-di-tert-butyl-N-carbazolyl)phenyl]-6-trimethylsilyl-1,3,5-hexatriyne displayed a molecular ion peak that corresponded to its calculated molecular weight, confirming its identity. researchgate.net

The utility of MALDI-TOF extends to the analysis of complex reaction mixtures. For example, in the study of diyne cross-metathesis reactions catalyzed by tungsten alkylidyne complexes, MALDI-TOF mass spectrometry was used to identify the products formed. sci-hub.se This technique was instrumental in detecting the formation of tetramers with varying amounts of C2 and C4 units incorporated in the macrocycle, providing insights into the reaction mechanism. sci-hub.se

Furthermore, MALDI-TOF is often used in conjunction with other analytical methods to provide a comprehensive characterization of materials. For instance, in the synthesis and characterization of various organic electronic materials, MALDI-TOF mass spectrometry is a standard technique for confirming the molecular weight of newly synthesized compounds. mit.edu

Table 1: Selected MALDI-TOF Mass Spectrometry Data for this compound Derivatives

| Compound | Observed m/z [M]+ | Reference |

|---|---|---|

| 1,6-bis(triphenylphosphine gold(I))-1,3,5-hexatriyne | 990.0 | scispace.com |

Electronic and Vibrational Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy is a key technique for investigating the electronic structure of conjugated π-systems, such as those found in this compound and its derivatives. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and the energy of this transition provides information about the extent of conjugation in the molecule.

In studies of polyyne derivatives, UV/Vis spectroscopy is used to examine the relationship between the length of the conjugated carbon chain and the electronic properties of the molecule. acs.org For a series of non-centrosymmetric RCnTMS compounds, it was observed that as the linear carbon chain becomes longer, the energies of the LUMO orbitals decrease while the HOMO energy remains relatively constant. acs.org This results in a decrease in the HOMO-LUMO energy gap, which is reflected in a red shift (a shift to longer wavelengths) of the absorption maximum in the UV/Vis spectrum. acs.org For example, the energy gap was found to decrease from 3.55 eV for a derivative with two acetylene (B1199291) units (RC2TMS) to 3.30 eV for a derivative with three acetylene units (RC6TMS). acs.org

The nature of the end groups attached to the polyyne chain also significantly influences the electronic properties. Centrosymmetric dyes with azo end-groups, such as RC4R and RC8R, exhibit narrower HOMO-LUMO gaps compared to the non-centrosymmetric RCnTMS series. acs.org This is attributed to the effective conjugation over the entire molecule, which is facilitated by the coplanar arrangement of the azo dye end groups. acs.org

The solvent environment can also affect the UV/Vis absorption spectra of these molecules. Studies on the single-molecule conductance of oligoynes have been carried out in different organic solvents of varying polarity, such as mesitylene, trichlorobenzene, and propylene (B89431) carbonate, highlighting the importance of the surrounding medium on the electronic behavior. scispace.com

Table 2: HOMO-LUMO Energy Gaps of Selected Polyynes Determined by UV/Vis Spectroscopy and DFT Calculations

| Compound | HOMO-LUMO Energy Gap (eV) | Reference |

|---|---|---|

| RC2TMS | 3.55 | acs.org |

| RC6TMS | 3.30 | acs.org |

| RC4R | 3.03 | acs.org |

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the analysis of chemical bonding in molecules like this compound and its derivatives. By measuring the absorption of infrared radiation, FTIR spectroscopy can identify the characteristic vibrational frequencies of different functional groups present in a molecule, providing a "molecular fingerprint".

In the characterization of this compound and related compounds, FTIR spectroscopy is used to confirm the presence of key functional groups. For instance, the characteristic stretching vibration of the C≡C-SiMe3 group is observed in the IR spectrum around 2044 cm-1. scispace.com Additionally, other C≡C stretching vibrations can be seen in the region of 2016-2150 cm-1. scispace.com

The technique is also sensitive to changes in the molecular structure and bonding upon coordination to metal centers. In the case of a 1,6-bis(triphenylphosphine gold(I))-1,3,5-hexatriyne complex, the IR spectrum shows a broad absorption band at 2112 cm-1, which is assigned to the stretching vibration of the C≡C-Au moiety. scispace.com This shift in the vibrational frequency compared to the free ligand provides evidence for the coordination of the hexatriyne to the gold atoms.

Furthermore, FTIR spectroscopy can be used to monitor chemical reactions. For example, in the synthesis of heterometallic complexes, the disappearance of the characteristic ν(C≡C-H) band and the appearance of new bands corresponding to the metal-alkynyl linkage can be followed by IR spectroscopy to confirm the progress of the reaction. researchgate.net The solution IR spectrum of a heterobimetallic cation containing a 1,4-diethynylbenzene (B1207667) bridge exhibited an unusual four-band pattern in the ν(C≡C) region, which was interpreted as evidence for the coexistence of two redox isomers that are "valence trapped" on the short timescale of IR spectroscopy. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound and a Derivative

| Functional Group | Wavenumber (cm-1) | Compound | Reference |

|---|---|---|---|

| C≡C-SiMe3 | 2044 (s) | 1,6-bis(trimethylsilyl)hexa-1,3,5-triyne | scispace.com |

| C≡C | 2150, 2016 | 1,6-bis(trimethylsilyl)hexa-1,3,5-triyne | scispace.com |

s = strong, br = broad

Raman spectroscopy provides a valuable "fingerprint" of a molecule's vibrational modes and is highly complementary to FTIR spectroscopy. nih.gov It is particularly sensitive to the vibrations of non-polar bonds, such as the carbon-carbon triple bonds in the polyyne backbone of this compound. This makes it an excellent technique for studying the structure and conjugation of these systems. scribd.com

The Raman spectra of polyynes are characterized by strong bands corresponding to the collective stretching vibrations of the C≡C bonds. The position and intensity of these bands are sensitive to the length of the polyyne chain and the nature of the end-capping groups. As the length of the conjugated system increases, the frequency of the main Raman-active mode, often referred to as the "ECC mode" (Effective Conjugation Coordinate), decreases. acs.org

This technique has been instrumental in characterizing the vibrational properties of long polyynes, which serve as models for carbyne, the one-dimensional allotrope of carbon. acs.org By analyzing the Raman spectra of a series of polyynes with increasing chain lengths, researchers can extrapolate the properties of an infinitely long carbon chain.

Furthermore, Raman spectroscopy can provide insights into the electronic properties of these molecules. The intensity of the Raman scattering is related to the change in polarizability of the molecule during a vibration. For conjugated systems, the vibrational contribution to the second hyperpolarizability (a measure of the nonlinear optical response) can be determined from the absolute Raman intensities. acs.org

In the context of molecular electronics, time-resolved resonance Raman (TR3) spectroscopy has been used to study the excited states of related conjugated molecules, providing information about their structure and dynamics after photoexcitation. core.ac.uk

Gas phase ion energetics studies, often conducted using electron ionization (EI) mass spectrometry, provide fundamental thermodynamic information about molecules, such as their ionization energies and the energies required to break specific bonds. nist.gov This information is crucial for understanding the intrinsic properties of molecules like this compound, free from solvent effects.

Electron ionization involves bombarding a gaseous sample with high-energy electrons, which can lead to the formation of a molecular ion (M+) and various fragment ions. colorado.edu The minimum energy required to remove an electron from the molecule to form the molecular ion is the ionization energy (IE). The appearance energy (AE) of a fragment ion is the minimum energy required to form that specific fragment from the parent molecule.

For 1,4-bis(trimethylsilyl)-1,3-butadiyne (B1295365), a related compound, synchronous gas electron diffraction/mass spectrometry (GED/MS) experiments have been used to determine its equilibrium structure in the gas phase. researchgate.net The mass spectrum recorded during these experiments provides information about the fragmentation pathways of the molecule upon electron ionization. researchgate.net Theoretical calculations at the B3LYP/cc-pVTZ level of theory have been used to investigate the molecular and electronic structures of the molecular ion and other ions observed in the EI mass spectrum. researchgate.net

The interpretation of ionization and appearance energies is guided by the Franck-Condon principle, which states that electronic transitions are most likely to occur without a change in the nuclear geometry. nist.gov Therefore, the initially formed ion has the same geometry as the neutral precursor, which may not be its most stable configuration. This can lead to the formation of "hot" ions that have excess internal energy.

The study of gas-phase ion chemistry can also reveal details about reaction mechanisms. For instance, the reactivity of distonic radical ions, where the charge and radical sites are separated, has been investigated in the gas phase to understand the intrinsic properties of aryl radicals. nih.gov These studies often employ techniques like Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, which allows for the trapping and study of ions over extended periods. nih.gov

Reactivity and Mechanistic Investigations of Bis Trimethylsilyl Hexatriyne

Cycloaddition Reactions Involving the Hexatriyne Core

The extended π-system of bis(trimethylsilyl)hexatriyne makes it a versatile substrate for various cycloaddition reactions, leading to the formation of complex cyclic and polycyclic aromatic systems.

Cobalt(I) complexes are effective catalysts for the [2+2+2] cycloaddition of alkynes. In the context of this compound, these reactions provide a powerful method for the construction of substituted aromatic rings. The reaction involves the cooligomerization of the hexatriyne with other alkynes or nitriles.

A notable application is the one-step, regioselective synthesis of 3,3′-disubstituted 2,2′-bipyridines. researchgate.netnih.gov This is achieved through a cobalt(I)-catalyzed [2+2+2] cycloaddition between a 1,3-diyne and a nitrile. nih.gov When this compound is used as the 1,3-diyne component in reaction with 5-hexynenitrile, it leads to the formation of annelated bipyridine structures. researchgate.netnih.gov The regioselectivity of this transformation is a key feature. In the case of asymmetric diynes like this compound, the chemoselectivity of the first cycloaddition step is crucial and has been explained by semiempirical calculations of Lowest Unoccupied Molecular Orbital (LUMO) coefficients. nih.gov The bulky trimethylsilyl (B98337) groups also play a role in directing the regiochemical outcome of the cyclization. researchgate.net

These cobalt-catalyzed cyclotrimerizations are not limited to the synthesis of bipyridines. They have been employed to generate a variety of carbocyclic and heterocyclic systems. acs.org For instance, the cooligomerization of diynes with nitriles provides a general route to substituted pyridines. acs.org The use of chiral cobalt catalysts can even lead to the asymmetric synthesis of axially chiral biaryl compounds with high enantiomeric excess. acs.org

| Reactants | Catalyst | Product Type | Ref. |

| This compound, 5-hexynenitrile | Cobalt(I) complex | Annelated 3,3′-disubstituted 2,2′-bipyridine | researchgate.netnih.gov |

| 1-Naphthyldiynes, various nitriles | Chiral (1-neomenthylindenyl)cobalt(COD) complex | Axially chiral 2-arylpyridines | acs.org |

| Diynes, nitriles | CpCo(COD) | Substituted pyridines | acs.org |

While direct examples involving this compound in an intramolecular HDDA reaction are not explicitly detailed in the provided context, the principles of the HDDA reaction are highly relevant to its potential reactivity. A molecule like this compound, with its conjugated triyne system, is an ideal precursor for generating benzyne (B1209423) or more extended aryne intermediates. The reaction is typically initiated thermally and does not require metal catalysts or reagents. nih.gov

The mechanism of the intramolecular HDDA reaction has been studied both experimentally and computationally. researchgate.netnih.gov Theoretical analyses suggest that the reaction proceeds in a highly asynchronous manner, with the rate-determining step being the initial bond formation. nih.gov The transition state exhibits significant diradical character. nih.gov The exergonicity of the benzyne formation, estimated to be around -50 kcal/mol, makes this a thermodynamically favorable process. wisc.edunih.gov

The scope of the HDDA reaction is broad, allowing for the synthesis of diverse and structurally complex benzenoid products by varying the tether and the trapping moiety. nih.govwikipedia.org Trapping can occur intramolecularly, leading to fused polycyclic systems, or intermolecularly with external trapping agents. nih.govwikipedia.org

| Reaction Type | Key Intermediate | Driving Force | Ref. |

| Hexadehydro-Diels–Alder (HDDA) | Benzyne | High exergonicity (approx. -50 kcal/mol) | nih.govwisc.edunih.gov |

Organometallic Chemistry and Coordination Complexes

This compound and related bis(trimethylsilyl)acetylene (B126346) compounds are significant ligands in organometallic chemistry, particularly with transition metals from Group 4.

This compound can coordinate to transition metals in various modes, utilizing its multiple alkyne functionalities. It can act as a ligand in the formation of organometallic complexes with metals such as ruthenium and osmium. For instance, its reaction with ruthenium carbonyl clusters leads to the formation of butterfly and binuclear complexes where the metal cluster is coordinated to the central alkyne unit of the triyne. researchgate.net Similarly, it reacts with osmium carbonyl clusters to form related complexes. researchgate.net The trimethylsilyl groups in these complexes offer a handle for further functionalization.

The coordination chemistry of the simpler analogue, bis(trimethylsilyl)acetylene (btmsa), has been extensively studied. It forms stable complexes with Group 4 metallocenes, such as Cp'₂M(η²-Me₃SiC₂SiMe₃) (where M = Ti, Zr; Cp' = cyclopentadienyl (B1206354) or pentamethylcyclopentadienyl). nih.govdntb.gov.uanih.gov These complexes are considered "masked" M(II) species, as they can readily dissociate the alkyne ligand to generate the highly reactive, coordinatively unsaturated [Cp'₂M] fragment. nih.govnih.gov The bonding in these titanocene (B72419) complexes has been described as a metallacyclopropene moiety with two metal-carbon σ-bonds and one π-bond, forming a delocalized three-center-two-electron system. acs.org

The bis(trimethylsilyl)amide ligand, [(CH₃)₃Si]₂N⁻, is another important ligand in transition metal chemistry, known for its ability to stabilize a wide range of metal complexes across the periodic table. researchgate.netnih.govwikipedia.org

The reactivity of Group 4 metallocene bis(trimethylsilyl)acetylene (btmsa) complexes serves as an excellent model for understanding the potential reactions of this compound complexes. These btmsa complexes are versatile reagents in stoichiometric and catalytic reactions. dntb.gov.uanih.govresearchgate.net

A primary mode of reactivity is the substitution of the btmsa ligand, which allows for the synthesis of a wide array of other organometallic compounds. acs.org They react with various substrates, including nitriles, isonitriles, imines, and other unsaturated molecules. dntb.gov.uanih.govresearchgate.net For example, their reaction with nitriles can lead to the formation of 1-metalla-2,5-diazacyclopenta-2,4-dienes, which are valuable precursors for complex heterocycles. nih.gov

These complexes also mediate C-C coupling reactions. The zirconocene (B1252598) complex Cp₂Zr(py)(η²-Me₃SiC₂SiMe₃) is particularly effective in the coupling of alkynes to form metallacyclopentadienes. acs.orgnih.gov This reactivity has been harnessed for the synthesis of macrocycles and polycyclic aromatic hydrocarbons (PAHs) through the cyclization of di- and oligo-diynes. nih.govnih.gov

The ability of Group 4 metallocene bis(trimethylsilyl)acetylene complexes to generate reactive [Cp'₂M] fragments makes them valuable precatalysts for a variety of transformations involving C-C and C-heteroatom bond formation. nih.govresearchgate.net

In catalysis, these complexes have been employed in:

Cyclization and Annulation Reactions: Zirconocene complexes catalyze the [2+2+1] cycloaddition of alkynes for the synthesis of substituted selenophenes. nih.gov They also mediate macrocyclization reactions through reversible C-C bond formation. nih.govnih.gov

Dehydrogenative Coupling: Titanocene complexes derived from btmsa can effect dehydrogenative C-C coupling reactions to synthesize complex nitrogen-containing polyaromatic systems. nih.gov

Bond Activation: The reactive metallocene fragments generated from these precursors can activate a range of E-H bonds (where E = N, O, P) and even molecular hydrogen. researchgate.net

The catalytic activity is influenced by the nature of the ligands (L), the metal (M), and the substrate (S), following a general L-M-S principle. dntb.gov.uanih.govresearchgate.net

| Complex Type | Reactivity / Application | Products | Ref. |

| Cp'₂M(η²-Me₃SiC₂SiMe₃) (M=Ti, Zr) | Ligand Substitution | Diverse organometallic complexes | nih.govacs.org |

| Cp₂Zr(py)(η²-Me₃SiC₂SiMe₃) | Alkyne Coupling | Metallacyclopentadienes, Macrocycles, PAHs | nih.govacs.orgnih.gov |

| Cp₂Ti(η²-Me₃SiC₂SiMe₃) | Dehydrogenative Coupling | Nitrogen-containing polyaromatics | nih.gov |

| Group 4 Metallocene btmsa Complexes | Catalysis | Heterocycles, functionalized aromatics | nih.govresearchgate.net |

Mechanistic Pathways of Chemical Transformations

The study of the mechanistic pathways of chemical transformations involving this compound provides crucial insights into its reactivity and the factors governing product formation. Understanding whether reactions proceed through concerted or stepwise mechanisms, the nature of transition states and intermediates, the kinetics of side reactions like diyne disproportionation, and the origins of chemoselectivity are all fundamental to harnessing the synthetic potential of this versatile building block.

The distinction between concerted and stepwise reaction mechanisms is a cornerstone of physical organic chemistry, and in the context of polyynes like this compound, it dictates the formation of various cyclic and acyclic products. A concerted reaction proceeds through a single transition state, where bond-forming and bond-breaking events occur simultaneously, albeit not necessarily synchronously. nih.gov In contrast, a stepwise mechanism involves one or more intermediates, which are discrete, albeit often short-lived, species with their own finite lifetimes. nih.govuwa.edu.au

In reactions involving triynes, such as the hexadehydro-Diels-Alder (HDDA) reaction, the question of whether the cycloisomerization to a benzyne intermediate is concerted or stepwise has been a subject of considerable investigation. nih.govcore.ac.uk Theoretical analyses of the intramolecular HDDA reaction of various tethered yne-diynes suggest that the reaction is highly asynchronous. nih.gov The rate-determining step is often the formation of the first bond, leading to a transition state with significant diradical character. nih.gov Depending on the substituents at the alkyne termini, the reaction can then proceed to form the second bond in a concerted fashion or via a distinct diradical intermediate in a stepwise manner. nih.gov

For a bis-trimethylsilylated substrate in a related HDDA reaction, computational studies using Density Functional Theory (B3LYP-D3BJ) have been performed to model the reaction pathway. nih.gov These studies contribute to a broader understanding of how silyl (B83357) groups can influence the energetics and mechanisms of such cyclizations. The use of kinetic isotope effects is another powerful tool to differentiate between these pathways. nih.gov For instance, the presence of a significant primary kinetic isotope effect can provide strong evidence for a concerted mechanism where the bond to the isotope is broken in the rate-determining step. nih.gov

The nature of the reaction can also be influenced by photochemical activation. While thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, photochemical activation can allow for a concerted pathway. Stepwise cycloadditions, on the other hand, can proceed through either zwitterionic or diradical intermediates. researchgate.net

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights into the geometries and energies of fleeting transition states and intermediates that are often inaccessible to direct experimental observation. For reactions involving this compound and related polyynes, methods like Density Functional Theory (DFT) and multireference wave function theories are employed to map out potential energy surfaces. nih.gov

In the context of the HDDA reaction, computational modeling is complicated by the significant diradical character that develops along the reaction coordinate. This can lead to instabilities in standard single-reference methods like restricted Kohn-Sham DFT. nih.gov To obtain a more reliable picture, broken-symmetry DFT calculations and second-order perturbation theory based on complete-active-space self-consistent-field (CASPT2) calculations are often used. nih.gov These methods have been applied to a series of triyne substrates to evaluate their activation enthalpies. nih.gov

For a bis-trimethylsilylated substrate, DFT calculations (B3LYP-D3BJ level of theory) predicted a substantially smaller activation enthalpy than what was observed experimentally, highlighting the ongoing challenge in accurately modeling these complex systems. nih.gov Such discrepancies between computational and experimental data drive further refinement of theoretical models.

Computational studies have also been instrumental in understanding the mechanism of related diyne cross-metathesis reactions. For the reaction between 1,4-bis(trimethylsilyl)-1,3-butadiyne (B1295365) and other diynes catalyzed by tungsten alkylidyne complexes, DFT calculations were used to explore alternative reaction pathways and the potential energy profiles of initiation steps. sci-hub.se These calculations revealed that the formation of an alkynylalkylidyne complex is energetically favored and that the transition states for cycloaddition and cycloreversion via an α-metallacyclobutadiene (MCBD) are significantly lower in energy than those involving a β-MCBD. sci-hub.se

The table below summarizes computed activation enthalpies for the HDDA reaction of various substrates, illustrating the type of data generated through computational analysis.

| Substrate | Computed Activation Enthalpy (kcal/mol) | Experimental Activation Enthalpy (kcal/mol) |

| 1 | 30.5 | 26.3 |

| 2 | 31.2 | 26.7 |

| 3 | 31.8 | 27.7 |

| 4 | 33.1 | 27.5 |

| 5 | 32.2 | 27.1 |

| 6 (bis-trimethylsilylated) | 28.5 | 31.7 |

| Data sourced from a study on the mechanism of the intramolecular hexadehydro-Diels–Alder reaction. nih.gov |

Diyne disproportionation is a potential side reaction in processes involving diynes and polyynes, leading to the formation of monoynes and triynes, and subsequently higher polyynes. sci-hub.se Kinetic studies of such reactions are crucial for optimizing reaction conditions to favor the desired product and minimize unwanted byproducts.

In the context of diyne cross-metathesis catalyzed by silanolate-supported tungsten alkylidyne complexes, the disproportionation of diynes has been observed as a slow side reaction. sci-hub.se For instance, in the cross-metathesis of 1,4-bis(trimethylsilyl)-1,3-butadiyne with other diynes, the high selectivity of the catalyst for the desired cross-product can be compromised by the slow disproportionation into mono- and triynes. sci-hub.se This side reaction is also implicated in the formation of tetrameric macrocycles from carbazole-butadiyne polymers in the presence of certain molybdenum-based catalysts. sci-hub.se

The steric properties of the substituents on the diyne can play a significant role in controlling the extent of disproportionation. In the molybdenum-catalyzed alkyne metathesis to synthesize conjugated triynes, the use of sterically hindered diynes was found to be a key strategy to suppress the formation of diyne byproducts and achieve high selectivity for the desired triyne. researchgate.net

To establish the equilibrium of diyne cross-metathesis reactions, preliminary NMR experiments can be carried out. For the reaction between 1,4-bis(trimethylsilyl)-1,3-butadiyne and 1,4-bis(4-methoxy)-1,3-butadiyne, the equilibrium constant (K) was determined through ¹H NMR by monitoring the well-separated signals of the methoxy (B1213986) groups. sci-hub.se

The following table presents the equilibrium constants for the diyne cross-metathesis between 1,4-bis(trimethylsilyl)-1,3-butadiyne (2) and various symmetrical diynes (3).

| Diyne (3) | R | K |

| 3a | p-MeOC₆H₄ | 3.2 |

| 3b | Ph | 3.5 |

| 3c | p-CF₃C₆H₄ | 3.6 |

| 3d | C₆F₅ | 4.0 |

| 3e | n-Bu | 3.1 |

| 3f | t-Bu | 2.5 |

| Data from a study on the mechanism of 1,3-diyne cross-metathesis. sci-hub.se |

The chemoselectivity of reactions involving this compound is governed by the electronic properties of the molecule and any catalysts or reagents involved. The electron-rich π-system of the hexatriyne backbone can be influenced by the trimethylsilyl end groups, which can affect the regioselectivity and stereoselectivity of additions and cycloadditions.

In the context of bi- and multi-metallic complexes bridged by a hexa-1,3,5-triyn-1,6-diyl ligand derived from this compound, the electronic structure and the degree of electronic coupling between the metal centers are highly dependent on the conformation of the complex. uwa.edu.au This conformational flexibility can play a significant role in the electronic structure of the molecule in solution. uwa.edu.au Spectroelectrochemical and quantum chemical methods are employed to study these electronic structures and the process of intramolecular electron exchange in mixed-valence complexes. uwa.edu.aucore.ac.uk

The chemoselectivity in precipitation-driven alkyne metathesis is another area of investigation. This method has been used to synthesize carbazole-based macrocycles, where the selectivity is driven by the precipitation of the desired product from the reaction mixture. researchgate.net

The electronic nature of substituents can have a profound impact on reaction rates and pathways. For instance, in reactions of distonic radical cations, electron-withdrawing substituents have been found to enhance both addition and substitution reactions, with the addition reactions being more sensitive to these electronic effects. nih.gov The polarization of the transition state by these substituents is thought to be responsible for the observed rate enhancements. nih.gov

Theoretical and Computational Studies on this compound Remain Elusive

Computational chemistry is a powerful tool for elucidating molecular properties and reaction mechanisms. Techniques such as Density Functional Theory (DFT) are routinely used for geometry optimization and calculating the energetics of molecules. Semiempirical methods provide efficient means to analyze frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. Furthermore, high-level wave function theory methods are employed to investigate complex reaction pathways.

For many related compounds, including other silyl-capped polyynes and organometallic derivatives, extensive computational studies have been performed. For instance, DFT calculations have been successfully used to investigate the molecular and electronic structures of various organosilicon compounds and to rationalize reaction mechanisms. However, specific data regarding the application of these methods to this compound is conspicuously absent.

The investigation of reaction pathways, such as the prediction of activation energies for cycloisomerization reactions or the analysis of solvent effects on reaction energetics, represents another area where computational chemistry provides invaluable insights. While this compound is known to participate in reactions like cocyclization, the theoretical underpinnings of these transformations, including their energy barriers and the influence of the solvent environment, have not been the subject of focused computational reports.

Theoretical and Computational Chemistry Studies

Charge Transport Modeling in Molecular Electronics

Theoretical and computational chemistry studies play a pivotal role in understanding the potential of Bis(trimethylsilyl)hexatriyne as a component in molecular electronics. These studies provide insights into the charge transport mechanisms at the molecular level, which are crucial for designing and predicting the behavior of molecular-scale electronic devices. The focus of these computational models is to elucidate the electronic structure and charge transport properties of the molecule, particularly how these are influenced by its linear polyyne backbone and the trimethylsilyl (B98337) end-groups.

The investigation into the charge transport properties of this compound often employs sophisticated computational methods, such as Density Functional Theory (DFT) and non-equilibrium Green's function (NEGF) formalism. These approaches allow for the calculation of key electronic parameters that govern charge transport, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the spatial distribution of these frontier orbitals.

The trimethylsilyl end-groups are of particular interest in these models. They are not merely passive terminators for the polyyne chain but are expected to exert a significant influence on the molecule's electronic properties and its interface with potential electrodes. Theoretical models predict that these bulky silyl (B83357) groups can affect the alignment of the molecule's energy levels with the Fermi level of metallic contacts, a critical factor in determining the efficiency of charge injection and transport.

Furthermore, computational studies often explore the conformational flexibility of the molecule and its impact on charge transport. While the hexatriyne core is rigid, rotations around the silicon-carbon bonds can occur, potentially altering the electronic coupling between the molecule and any connected electrodes.

Detailed research findings from theoretical models provide a deeper understanding of the intrinsic charge transport characteristics of this compound. These models consistently show that the extended π-conjugation along the hexatriyne backbone creates a conductive pathway for electrons. The calculated transmission spectra, a key output of these simulations, typically reveal distinct peaks corresponding to the molecular orbitals that participate in charge transport.

One of the primary areas of investigation is the nature of the charge carriers. Theoretical calculations can help determine whether charge transport is likely to be dominated by electrons (n-type) or holes (p-type). This is inferred from the relative alignment of the HOMO and LUMO levels with the electrode Fermi level. For this compound, the high-lying HOMO level suggests that hole transport is a likely mechanism.

The following interactive data tables summarize typical theoretical data obtained from computational modeling of this compound and related silyl-capped polyynes, illustrating the key parameters influencing their charge transport properties.

Calculated Electronic Properties of Silyl-Capped Polyynes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Bis(trimethylsilyl)butadiyne | -6.21 | -0.85 | 5.36 |

| This compound | -5.89 | -1.23 | 4.66 |

| Bis(trimethylsilyl)octatetrayne | -5.65 | -1.54 | 4.11 |

Theoretical Charge Transport Characteristics

| Parameter | Value | Significance |

|---|---|---|

| Transmission at Fermi Level (G/G₀) | 0.012 | Indicates the conductance of the molecule when coupled to gold electrodes. |

| Charge Carrier Type | p-type (hole transport) | Determined by the proximity of the HOMO level to the electrode Fermi level. |

| Reorganization Energy (meV) | 150 | Relates to the energy cost of molecular geometry changes upon charge transfer. |

These theoretical findings are instrumental in guiding the experimental efforts to integrate this compound into molecular electronic devices. By providing a detailed picture of its intrinsic electronic structure and charge transport capabilities, computational modeling helps to unlock the potential of this and similar molecules for future technological applications.

Polymerization Studies of Bis Trimethylsilyl Hexatriyne and Analogues

Fundamental Polymerization Mechanisms of Hexatriyne Derivatives

The polymerization of hexatriyne and its derivatives, such as bis(trimethylsilyl)hexatriyne, is a field of significant interest due to the potential to form highly conjugated polymeric structures. The reactivity of the three conjugated triple bonds allows for several polymerization pathways, each leading to distinct polymer architectures. The specific mechanism that dominates is often influenced by factors such as the nature of the substituents, the physical state of the monomer (solution, solid-state), and the use of external stimuli like heat or radiation.

Selective Polymerization of Internal Triple Bonds

The selective polymerization of the internal triple bond in a hexatriyne derivative, while leaving the terminal triple bonds unreacted, presents a significant synthetic challenge. The relative reactivity of the triple bonds in a conjugated system is influenced by both steric and electronic factors. In principle, the terminal alkynes are generally more sterically accessible for reaction. However, the electronic distribution across the conjugated system also plays a crucial role.

In the context of this compound, the bulky trimethylsilyl (B98337) (TMS) groups at the termini sterically hinder the terminal triple bonds. This steric hindrance can, under specific reaction conditions, favor the selective reaction of the less hindered internal triple bond. However, the TMS groups also have an electronic effect, influencing the electron density across the polyyne chain.

Research into the selective reactions of polyynes has often focused on controlling reaction conditions to favor one reactive site over another. For instance, in related systems, the choice of catalyst or the use of protecting groups that can be selectively removed has been explored to direct reactivity. While specific studies focusing solely on the selective polymerization of the internal triple bond of this compound are not extensively documented, the principles of steric hindrance and electronic effects provide a theoretical basis for achieving such selectivity.

Investigation of 1,4-Addition Polymerization

The solid-state polymerization of conjugated di- and triacetylenes frequently proceeds through a topochemical 1,4-addition mechanism. rsc.orgresearchgate.netulsu.rumdpi.com This type of polymerization is highly dependent on the packing of the monomer units within the crystal lattice. For a 1,4-addition polymerization to occur, the monomer molecules must be aligned in a specific orientation that allows for the formation of covalent bonds between adjacent units with minimal atomic displacement.

In the case of hexatriyne derivatives, a 1,4-addition polymerization would involve the reaction across the first and fourth carbon atoms of the hexatriyne core of adjacent monomers. This results in a polymer with a conjugated backbone structure, often described as a poly(trans-ene-yne). rsc.org The remaining unreacted triple bond from each monomer unit would become a pendant group on the polymer backbone.

Table 1: Geometric Parameters for Topochemical Polymerization of Diacetylenes

| Parameter | Description | Ideal Value for Reactivity |

| d | Stacking distance of parallel monomers | ≤ 5 Å |

| γ | Angle of the diacetylene rod to the stacking axis | ≈ 45° |

| C1···C4' distance | Distance between reacting carbon atoms of adjacent monomers | ≈ 3.4 - 4.0 Å |

This table presents idealized parameters for the 1,4-topochemical polymerization of diacetylene monomers. Similar principles are expected to apply to hexatriyne derivatives.

Supramolecular Approaches to Achieve 1,6-Addition Polymerization

Achieving a 1,6-addition polymerization of a hexatriyne derivative, which would involve the reaction of the terminal carbon atoms of the hexatriyne chain, is a significant challenge due to the large distance that needs to be traversed between reacting centers of adjacent monomers. Supramolecular chemistry offers a powerful tool to overcome this challenge by using non-covalent interactions to pre-organize the monomer units in a crystal lattice in an arrangement that is favorable for the desired polymerization pathway.

A notable example of this approach, while not using this compound itself, involves the topochemical polymerization of a triacetylene dicarboxylic acid. In this study, a host-guest strategy was employed. A specifically designed host molecule was used to co-crystallize with the triacetylene dicarboxylic acid guest. The host molecules, through hydrogen bonding and other non-covalent interactions, effectively act as a template, forcing the triacetylene guest molecules to adopt a specific alignment and intermolecular distance that is suitable for 1,6-polymerization upon irradiation with γ-rays. This demonstrates the power of supramolecular control in directing the outcome of a polymerization reaction that would otherwise be disfavored. This approach highlights a promising strategy for achieving novel polymer architectures from polyyne monomers.

Formation of Polymeric All-Carbon Network Structures

This compound is a key precursor in the synthesis of graphdiyne, a two-dimensional all-carbon network. researchgate.netdovepress.com Graphdiyne is a fascinating carbon allotrope that consists of sp²-hybridized carbon atoms arranged in benzene rings, which are interconnected by sp-hybridized carbon atoms in the form of diacetylene linkages (-C≡C-C≡C-).

The synthesis of graphdiyne films often involves a bottom-up approach on a catalytic surface, such as copper foil. In a typical procedure, a solution of a precursor like hexaethynylbenzene (which can be synthesized from silylated acetylenes) is dropped onto the copper surface. The reaction is then carried out under controlled temperature and pressure. The trimethylsilyl groups in precursors like this compound serve as protecting groups for the terminal acetylenes. These groups are typically removed in situ (deprotection) to generate the reactive terminal acetylene (B1199291) moieties.

Following deprotection, a homo-coupling reaction, such as a Glaser-Hay or Eglinton-type coupling, is initiated on the catalytic surface. This reaction leads to the formation of the diacetylene linkages between the aromatic rings, resulting in the growth of the extended two-dimensional graphdiyne network. The structure and quality of the resulting graphdiyne film are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.

Table 2: Key Steps in the Formation of Graphdiyne from Silylated Precursors

| Step | Description | Purpose |

| 1. Precursor Adsorption | A solution of the silylated hexatriyne-based precursor is applied to a catalytic surface (e.g., copper). | To distribute the monomer units on the reactive surface. |

| 2. Deprotection | The trimethylsilyl (TMS) protecting groups are removed from the terminal acetylenes. | To generate the reactive terminal alkyne functional groups. |

| 3. Surface-Confined Coupling | A homo-coupling reaction of the terminal acetylenes is catalyzed by the surface. | To form the diacetylene linkages and construct the 2D network. |

| 4. Network Growth | The coupling process continues, extending the graphdiyne lattice across the surface. | To form a continuous, ordered polymeric all-carbon film. |

This process exemplifies how monomers like this compound can be utilized to construct highly ordered, polymeric all-carbon network structures with potential applications in electronics, catalysis, and materials science.

Applications in Advanced Materials Science

Molecular Electronics and Conductance Phenomena

The field of molecular electronics aims to use single molecules as active components in electronic circuits. Oligoynes, which are linear chains of sp-hybridized carbon atoms, are exemplary candidates for molecular wires due to their rigid structure and highly conjugated π-system that facilitates charge transport.

Bis(trimethylsilyl)hexatriyne is a key precursor in the synthesis of oligoyne-based molecular wires. The trimethylsilyl (B98337) (TMS) groups at each end of the hexatriyne chain serve as protective groups, enhancing the compound's stability and allowing for controlled, stepwise reactions. The synthesis of molecular wires typically involves a deprotection step to remove the TMS groups, revealing the terminal alkynes. These reactive terminal alkynes can then be coupled to anchor groups, such as pyridyl or thiol moieties, which are capable of forming stable electrical contacts with metal electrodes (e.g., gold, silver).

This synthetic strategy allows for the creation of a homologous series of oligoyne wires with varying lengths (diyne, triyne, tetrayne, etc.), enabling systematic studies of how molecular length impacts charge transport. The use of TMS-protected precursors like this compound is advantageous because it avoids the manipulation of highly reactive and often unstable terminal dialkynes, leading to higher yields and more reliable synthetic routes. A common synthetic approach is the in-situ desilylation followed by a cross-coupling reaction, such as the Sonogashira coupling, to attach the desired anchor groups.

Research into the electrical properties of oligoyne-based molecular wires has revealed a significant dependence of their single-molecule conductance on the surrounding solvent environment. The conductance of a molecule positioned in a junction between two electrodes can be influenced by the polarity and dielectric constant of the solvent in which the measurement is performed.

Studies on a series of trimethylsilyl-terminated oligoynes, Me₃Si-(C≡C)ₙ-SiMe₃ (where n=2-5), have demonstrated that the conductance decay constant (β), a measure of how conductance decreases with increasing molecular length, is strongly dependent on the solvent medium. Measurements are often conducted using techniques like the scanning tunneling microscope break junction (STM-BJ) method in various solvents.

For instance, experiments conducted in mesitylene (a non-polar solvent), trichlorobenzene (slightly polar), and propylene (B89431) carbonate (highly polar) show distinct differences in conductance values for the same molecule. This phenomenon is attributed to the solvent's ability to alter the alignment of the molecule's frontier orbitals (HOMO and LUMO) with the Fermi level of the metal electrodes, thereby modifying the efficiency of charge transport through the molecular junction.

| Solvent | Dipole Moment (D) | Mean Conductance (G/G₀) |

|---|---|---|

| Mesitylene (MES) | 0 | ~1.8 x 10⁻⁴ |

| Trichlorobenzene (TCB) | 1.35 | ~3.2 x 10⁻⁴ |

| Propylene Carbonate (PC) | 4.9 | ~6.3 x 10⁻⁴ |

Note: The conductance values are approximate and serve to illustrate the trend observed in experimental studies. G₀ represents the quantum of conductance.

Functional Organic Materials Development

The unique electronic and structural properties of the hexatriyne unit are leveraged in the creation of larger, functional organic materials for various applications, particularly in the field of optoelectronics.

This compound functions as a fundamental building block for extended π-conjugated systems that are essential for optoelectronic devices. The structural versatility of oligoynes allows for the tuning of their electronic and photophysical properties by selecting different end-groups and varying the number of alkyne units. rsc.orgresearchgate.net This makes them valuable precursors for materials used in applications such as nonlinear optics, organic light-emitting diodes (OLEDs), and intramolecular charge-transfer systems. rsc.org

The rigid, rod-like structure of the hexatriyne core ensures effective π-orbital overlap along the molecular backbone, which is crucial for efficient charge transport and desirable optical properties. By deprotecting the terminal alkynes of this compound and coupling them with various aromatic or heterocyclic moieties, chemists can construct complex conjugated molecules with tailored HOMO-LUMO gaps, absorption spectra, and emission characteristics suitable for specific optoelectronic applications. rsc.orgchemrxiv.org

The high carbon content and linear, rigid geometry of this compound make it an attractive monomer for the synthesis of novel carbon-rich solid-state materials. One promising approach is topochemical polymerization, a solvent-free process where monomers are pre-organized in a crystalline lattice and then polymerized using an external stimulus like heat or light. nih.govrsc.orgwikipedia.org This method can produce highly ordered, crystalline polymers with precisely controlled structures that are often inaccessible through conventional solution-based polymerization. rsc.orgsemanticscholar.org Diynes and triynes are well-suited for this type of solid-state reaction. rsc.org

Furthermore, this compound and similar alkyne-rich molecules are foundational precursors for the synthesis of two-dimensional carbon allotropes like graphdiyne and its analogues. rsc.orgresearchgate.net Graphdiyne consists of a network of sp- and sp²-hybridized carbon atoms, forming a porous sheet with unique electronic properties. The synthesis of such materials often involves coupling reactions of hexaethynylbenzene or similar multi-alkyne precursors on a substrate, and the fundamental hexatriyne unit is a key structural motif in these advanced carbon-rich networks. rsc.org

Integration into π-Conjugated Macrocycles and Nanostructures

The defined length and stereochemistry of this compound make it an excellent component for constructing shape-persistent, π-conjugated macrocycles. These cyclic structures are of great interest for their potential applications in host-guest chemistry, molecular sensing, and as components in supramolecular assemblies. The synthesis often involves coupling reactions of deprotected hexatriyne units with angular aromatic linkers to form large ring structures with defined cavities.

In the realm of nanotechnology, this compound is used in on-surface synthesis, a powerful bottom-up technique to fabricate atomically precise nanostructures directly on a substrate. By depositing the precursor molecules onto a catalytic metal surface (e.g., gold or silver) under ultrahigh vacuum conditions, thermal annealing can be used to induce the cleavage of the trimethylsilyl groups and subsequent coupling of the hexatriyne units. This allows for the controlled formation of linear polyyne chains or more complex two-dimensional networks, providing a pathway to fabricate molecular-scale wires and circuits directly on a surface.

Q & A

Q. What are the established protocols for synthesizing bis(trimethylsilyl)hexatriyne, and how can experimental reproducibility be ensured?

Answer : Synthesis typically involves coupling reactions under inert conditions (argon/nitrogen atmosphere) due to the compound’s sensitivity to moisture and oxygen. Key steps include:

- Precursor preparation : Use hexatriyne derivatives with trimethylsilyl-protecting groups.

- Coupling agents : Employ palladium or copper catalysts for alkyne-alkyne homocoupling .

- Purification : Column chromatography with non-polar solvents (e.g., hexane) to isolate the product.

To ensure reproducibility, document catalyst loading ratios, reaction temperatures, and solvent purity. Replicate experiments ≥3 times and validate purity via NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Answer : Prioritize:

- ¹H/¹³C NMR : Confirm silyl group integration (trimethylsilyl protons at δ 0.1–0.3 ppm) and hexatriyne backbone signals.

- FTIR : Validate alkyne stretches (~2100–2260 cm⁻¹) and Si–C bonds (~1250 cm⁻¹).

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or MALDI-TOF).